4-(Tetrahydrofuran-3-yl)benzene-1,3-diol
Description
4-(Tetrahydrofuran-3-yl)benzene-1,3-diol is a dihydroxybenzene derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position of the benzene core. These analogs exhibit diverse physicochemical, spectroscopic, and biological properties, making them valuable for pharmaceutical, material science, and biochemical applications .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(oxolan-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C10H12O3/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,11-12H,3-4,6H2 |
InChI Key |
FUKQOJUXJRTDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Dependent Physical Properties
The substitution pattern on the benzene-1,3-diol core significantly impacts melting points, solubility, and aggregation behavior. For example:
| Compound Name | Substituent | Melting Point (°C) | Key NMR Features (1H/13C) |
|---|---|---|---|
| 4-(Phenylthio)benzene-1,3-diol (7a) | Phenylthio | 110–111 | Aromatic H: δ 6.3–7.2; C-S bond at δ 135 |
| 4-(p-Tolylthio)benzene-1,3-diol (7b) | p-Tolylthio | 88–89 | Methyl group at δ 2.3; shifted aromatic H |
| 4-(Pentylthio)benzene-1,3-diol (7c) | Pentylthio | Liquid (RT) | Aliphatic H: δ 1.2–1.6 (pentyl chain) |
| 4-(4-Fluorophenylthio)benzene-1,3-diol (7d) | 4-Fluorophenylthio | 104–105 | Fluorine-induced deshielding (δ 7.1–7.4) |
Key Insight : Bulky aromatic substituents (e.g., phenylthio in 7a) increase melting points compared to aliphatic chains (e.g., pentylthio in 7c), which remain liquid at room temperature. Electron-withdrawing groups like fluorine (7d) further modulate electronic environments, as seen in NMR shifts .
Spectroscopic Behavior: Fluorescence and pH Sensitivity
Thiadiazole-substituted analogs demonstrate pH-dependent fluorescence, a property critical for biosensing applications:
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Exhibits dual fluorescence at pH 7.0 (λem = 450 nm and 550 nm) due to keto-enol tautomerism and molecular aggregation. Fluorescence intensity decreases under acidic conditions (pH 2.0) .
- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) : Shows enhanced fluorescence quantum yield (Φ = 0.32) compared to C1 (Φ = 0.18) due to reduced aggregation in aqueous solutions .
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